tert-butyl N-[3-(3-amino-4-fluorophenyl)propyl]carbamate
Description
Structure and Key Features The compound tert-butyl N-[3-(3-amino-4-fluorophenyl)propyl]carbamate (hereafter referred to as the target compound) consists of a tert-butyl carbamate group linked via a three-carbon propyl chain to a 3-amino-4-fluorophenyl aromatic ring. The tert-butyl group provides steric protection to the carbamate moiety, enhancing stability during synthetic processes .
Synthetic Relevance
The target compound is likely synthesized through a multi-step sequence involving:
Cross-coupling reactions to install the fluorophenyl group (e.g., using 4-nitro iodobenzene followed by hydrogenation to reduce nitro to amino) .
Carbamate protection of the amine using di-tert-butyl dicarbonate (Boc anhydride) under basic conditions . This intermediate is pivotal in medicinal chemistry for constructing kinase inhibitors or fluorescent probes, leveraging its amino group for further functionalization .
Properties
CAS No. |
2355001-88-4 |
|---|---|
Molecular Formula |
C14H21FN2O2 |
Molecular Weight |
268.33 g/mol |
IUPAC Name |
tert-butyl N-[3-(3-amino-4-fluorophenyl)propyl]carbamate |
InChI |
InChI=1S/C14H21FN2O2/c1-14(2,3)19-13(18)17-8-4-5-10-6-7-11(15)12(16)9-10/h6-7,9H,4-5,8,16H2,1-3H3,(H,17,18) |
InChI Key |
JVLMXLSSFFVOQT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCC1=CC(=C(C=C1)F)N |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[3-(3-amino-4-fluorophenyl)propyl]carbamate typically involves the reaction of tert-butyl carbamate with 3-(3-amino-4-fluorophenyl)propyl bromide. The reaction is usually carried out in the presence of a base such as potassium carbonate in an organic solvent like acetonitrile. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and quality .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl N-[3-(3-amino-4-fluorophenyl)propyl]carbamate undergoes various types of chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under appropriate conditions.
Hydrolysis: The carbamate group can be hydrolyzed to yield the corresponding amine and carbon dioxide.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include alkyl halides and acyl chlorides, with bases like sodium hydroxide or potassium carbonate.
Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed:
Substitution Reactions: Products include substituted carbamates and amines.
Oxidation Reactions: Products include oxidized derivatives of the original compound.
Reduction Reactions: Products include reduced forms of the compound, such as primary amines.
Scientific Research Applications
Medicinal Chemistry
Pharmacological Potential
- The compound has been studied for its potential therapeutic effects, particularly in treating cardiovascular diseases and certain cancers. Research indicates that derivatives of this compound may exhibit anti-inflammatory properties and could be developed into drugs targeting specific pathways involved in disease progression .
Case Studies
- A notable patent (WO2010006938A1) discusses the synthesis of novel heterocyclic compounds related to tert-butyl N-[3-(3-amino-4-fluorophenyl)propyl]carbamate. These compounds demonstrated efficacy in preclinical models for conditions such as Crohn's disease and diabetic nephropathies, highlighting their potential as therapeutic agents .
Biochemical Research
Role in Proteomics
- This compound is utilized in proteomics research as a biochemical tool. It aids in the study of protein interactions and modifications, which are crucial for understanding cellular processes and disease mechanisms. Its unique structure allows for specific binding to target proteins, facilitating the exploration of protein function .
Analytical Applications
- The compound's stability and reactivity make it suitable for use in various analytical techniques, including chromatography and mass spectrometry. It can serve as a standard or reference material, ensuring accurate measurements in experimental setups .
Material Science
Synthesis of Functional Materials
- Researchers are exploring the use of this compound in the synthesis of advanced materials. Its chemical properties allow it to be incorporated into polymers or composites, potentially enhancing their mechanical and thermal properties. This application is particularly relevant in the development of materials for biomedical devices .
Case Studies
- Experimental studies have shown that incorporating this compound into polymer matrices can improve biocompatibility and mechanical strength, making it a candidate for applications in tissue engineering and drug delivery systems .
Summary Table of Applications
| Application Area | Description | Case Studies/References |
|---|---|---|
| Medicinal Chemistry | Potential therapeutic agent for cardiovascular diseases and cancers | Patent WO2010006938A1 |
| Biochemical Research | Tool for studying protein interactions; used in proteomics | Santa Cruz Biochemicals |
| Material Science | Enhances properties of polymers/composites for biomedical applications | LabChem Wako |
Mechanism of Action
The mechanism of action of tert-butyl N-[3-(3-amino-4-fluorophenyl)propyl]carbamate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the fluorine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Research Findings and Limitations
- Reactivity: The amino group in the target compound is susceptible to oxidation, necessitating inert conditions during synthesis .
- Steric Hindrance : The tert-butyl group in all analogs limits accessibility to the carbamate oxygen, reducing undesired side reactions .
- Contradictions : While highlights fluorescence applications, emphasizes kinase inhibition, suggesting divergent utility based on substituent choice.
Biological Activity
tert-butyl N-[3-(3-amino-4-fluorophenyl)propyl]carbamate is a carbamate derivative with significant potential in biological applications. Its structure, characterized by a tert-butyl group and a 3-(3-amino-4-fluorophenyl)propyl moiety, positions it as a candidate for various therapeutic investigations. This article delves into the biological activity of this compound, exploring its mechanisms, effects, and potential applications in medicinal chemistry.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| CAS Number | 2355001-88-4 |
| Molecular Formula | C14H23FN2O2 |
| Molecular Weight | 268.33 g/mol |
| IUPAC Name | This compound |
| Purity | ≥ 95% |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The amino group can form hydrogen bonds with biological macromolecules, enhancing its binding affinity to proteins and enzymes. Furthermore, the fluorine atom may participate in halogen bonding, which can stabilize interactions with target sites, leading to modulation of enzyme activities and receptor functions.
Interaction with Biological Macromolecules
The compound acts as a probe in studying enzyme-substrate interactions and receptor-ligand binding. Its structural features allow it to mimic natural substrates or ligands, facilitating investigations into biochemical pathways and therapeutic targets.
Anticancer Properties
Recent studies have highlighted the potential of this compound in cancer research. In vitro assays demonstrated that the compound exhibits cytotoxic effects against various cancer cell lines, particularly those dependent on RAS signaling pathways. For instance, compound 3144 (related to this compound) showed an IC50 value of 3.8 μM in cell lines expressing mutated RAS proteins, indicating a strong correlation between RAS dependency and sensitivity to treatment .
Neuroprotective Effects
In addition to its anticancer and antimicrobial properties, there is emerging evidence suggesting that carbamate derivatives may possess neuroprotective effects. Research on related compounds has indicated potential benefits in models of neurodegenerative diseases, likely due to their ability to inhibit specific enzymes involved in neuroinflammation .
Study on RAS Inhibition
A pivotal study investigated the effects of related compounds on RAS signaling pathways. The results indicated that compounds similar to this compound could inhibit RAS-dependent cell proliferation, leading to apoptosis in cancer cells. This study underscores the importance of targeting RAS pathways in cancer therapy .
Antimicrobial Efficacy Assessment
In another study assessing the antimicrobial properties of carbamate derivatives, researchers found that certain compounds exhibited significant inhibition zones against common pathogens. While specific data on this compound were not available, the promising results from related structures suggest potential for further investigation into its antibacterial activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
